molecular formula C6H10N4 B14587971 8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 61262-22-4

8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14587971
CAS No.: 61262-22-4
M. Wt: 138.17 g/mol
InChI Key: IOYOBRDPOOZCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyridazine ring system. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of cost-effective and readily available starting materials is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity and potential biological activity .

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. For instance, it has been studied for its potential to inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and the tetrahydrotriazolopyridazine core make it a versatile scaffold for drug development and other applications .

Properties

CAS No.

61262-22-4

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H10N4/c1-5-2-3-8-10-4-7-9-6(5)10/h4-5,8H,2-3H2,1H3

InChI Key

IOYOBRDPOOZCFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCNN2C1=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.